molecular formula C10H9ClN2O2 B2577167 N-[2-(3-Chloropyridin-2-yl)-2-oxoethyl]prop-2-enamide CAS No. 2305529-56-8

N-[2-(3-Chloropyridin-2-yl)-2-oxoethyl]prop-2-enamide

Cat. No.: B2577167
CAS No.: 2305529-56-8
M. Wt: 224.64
InChI Key: OPIVCHRVYLDFEF-UHFFFAOYSA-N
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Description

N-[2-(3-Chloropyridin-2-yl)-2-oxoethyl]prop-2-enamide is a chemical compound characterized by the presence of a chloropyridine moiety attached to an oxoethyl group, which is further linked to a prop-2-enamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-Chloropyridin-2-yl)-2-oxoethyl]prop-2-enamide typically involves the reaction of 3-chloropyridine-2-carbaldehyde with an appropriate amine and acylating agent. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-Chloropyridin-2-yl)-2-oxoethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[2-(3-Chloropyridin-2-yl)-2-oxoethyl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds with potential biological activities.

    Biology: The compound can be employed in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(3-Chloropyridin-2-yl)-2-oxoethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridine moiety may play a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. The oxoethyl and prop-2-enamide groups may contribute to the overall binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share a similar pyridine moiety and exhibit comparable biological activities.

    3-bromoimidazo[1,2-a]pyridines: These compounds are synthesized from similar starting materials and have diverse medicinal applications.

Uniqueness

N-[2-(3-Chloropyridin-2-yl)-2-oxoethyl]prop-2-enamide is unique due to the presence of the chloropyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(3-chloropyridin-2-yl)-2-oxoethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-9(15)13-6-8(14)10-7(11)4-3-5-12-10/h2-5H,1,6H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIVCHRVYLDFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC(=O)C1=C(C=CC=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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